molecular formula C13H19NO5S B1434922 2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858240-80-8

2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1434922
CAS No.: 1858240-80-8
M. Wt: 301.36 g/mol
InChI Key: UKLCNAWXAVOVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid is a chemical compound with the molecular formula C13H19NO5S . It has a molecular weight of 301.36 .


Molecular Structure Analysis

The molecular structure of this compound consists of a butanoic acid backbone with an ethoxyphenyl group and a methylsulfonyl group attached to the second carbon atom .

Scientific Research Applications

Biocatalysis in Drug Metabolism

  • Application : Use in drug metabolism studies, particularly for the synthesis of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems.
  • Insight : This compound has been studied for its role in producing mammalian metabolites in large quantities, which are essential for structural characterization and drug metabolite monitoring during clinical investigations (Zmijewski et al., 2006).

Chemical Synthesis

  • Application : Employed in the synthesis of various compounds, including Glufosinate.
  • Insight : Demonstrated in the hydroformylation-amidocarbonylation of certain compounds, leading to efficient and practical chemical syntheses (Sakakura et al., 1991).

Development of Antimicrobial Agents

  • Application : Synthesis of acylhydrazones derived from this compound with potential antimicrobial properties.
  • Insight : A series of new acylhydrazones, synthesized from the compound, showed strong activity against various bacteria, indicating its importance in developing new antimicrobial agents (Tatar et al., 2016).

Enhancing Epithelial Barrier Function

  • Application : Studied for its role in protecting intestinal epithelial barrier function.
  • Insight : This compound, as a dietary methionine source, has shown potential in improving intestinal homeostasis and could have significant implications for poultry nutrition and human consumption (Martín-Venegas et al., 2013).

Nanofiltration Membrane Development

  • Application : Used in the preparation of novel nanofiltration membranes for dye treatment.
  • Insight : The introduction of sulfonic acid groups derived from the compound in the membrane fabrication significantly improved water permeability and dye rejection, marking a breakthrough in water treatment technologies (Liu et al., 2012).

Properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-4-12(13(15)16)14(20(3,17)18)10-6-8-11(9-7-10)19-5-2/h6-9,12H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLCNAWXAVOVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC=C(C=C1)OCC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 3
2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 5
2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.